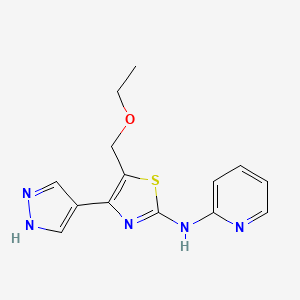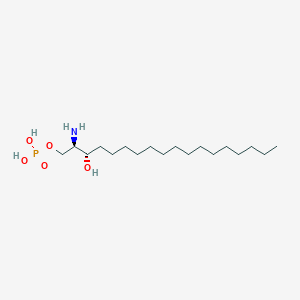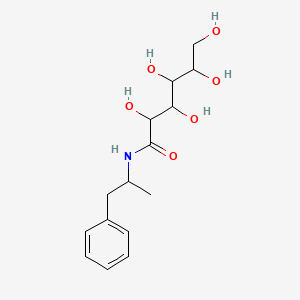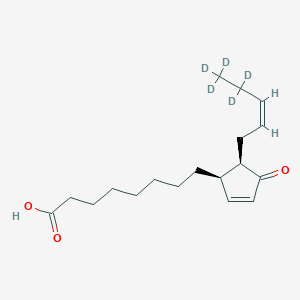![molecular formula C16H27NO6 B13842704 4-[Bis[(1,1-dimethylethoxy)carbonyl]aminobut-2-enoic Acid Ethyl Ester](/img/structure/B13842704.png)
4-[Bis[(1,1-dimethylethoxy)carbonyl]aminobut-2-enoic Acid Ethyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[Bis[(1,1-dimethylethoxy)carbonyl]aminobut-2-enoic Acid Ethyl Ester is a synthetic organic compound with the molecular formula C16H27NO6 and a molecular weight of 329.389 g/mol . This compound is characterized by its complex structure, which includes multiple functional groups such as ester and amide groups. It is primarily used as an intermediate in organic synthesis, particularly in the preparation of 3,4-disubstituted pyrroles from L-amino acids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis[(1,1-dimethylethoxy)carbonyl]aminobut-2-enoic Acid Ethyl Ester typically involves the reaction of ethyl acrylate with a bis(tert-butoxycarbonyl)amine derivative under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
4-[Bis[(1,1-dimethylethoxy)carbonyl]aminobut-2-enoic Acid Ethyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted amides or esters.
Applications De Recherche Scientifique
4-[Bis[(1,1-dimethylethoxy)carbonyl]aminobut-2-enoic Acid Ethyl Ester is utilized in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules, particularly 3,4-disubstituted pyrroles.
Biology: In the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[Bis[(1,1-dimethylethoxy)carbonyl]aminobut-2-enoic Acid Ethyl Ester involves its interaction with specific molecular targets and pathways. The compound’s ester and amide groups allow it to participate in various biochemical reactions, including hydrolysis and condensation. These reactions are facilitated by enzymes or chemical catalysts, leading to the formation of biologically active molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[Bis[(1,1-dimethylethoxy)carbonyl]aminobut-2-enoic Acid Methyl Ester: Similar structure but with a methyl ester group instead of an ethyl ester group.
4-[Bis[(1,1-dimethylethoxy)carbonyl]aminobut-2-enoic Acid Propyl Ester: Similar structure but with a propyl ester group instead of an ethyl ester group.
Uniqueness
4-[Bis[(1,1-dimethylethoxy)carbonyl]aminobut-2-enoic Acid Ethyl Ester is unique due to its specific ester group, which influences its reactivity and solubility properties. This uniqueness makes it particularly valuable in certain synthetic applications where the ethyl ester group provides distinct advantages over other ester groups .
Propriétés
Formule moléculaire |
C16H27NO6 |
|---|---|
Poids moléculaire |
329.39 g/mol |
Nom IUPAC |
ethyl (E)-4-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]but-2-enoate |
InChI |
InChI=1S/C16H27NO6/c1-8-21-12(18)10-9-11-17(13(19)22-15(2,3)4)14(20)23-16(5,6)7/h9-10H,8,11H2,1-7H3/b10-9+ |
Clé InChI |
KGEZYJYIUYPMTC-MDZDMXLPSA-N |
SMILES isomérique |
CCOC(=O)/C=C/CN(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
SMILES canonique |
CCOC(=O)C=CCN(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,3-Dimethyl-5-[(methyloxy)methyl]-2-nitrobenzene](/img/structure/B13842634.png)








![2-pyrimidin-2-yl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole](/img/structure/B13842695.png)
![3-(tert-Butoxy)benzo[d]isothiazole](/img/structure/B13842698.png)

